
2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It has been widely studied for its potential use in treating various neurological disorders, including attention-deficit/hyperactivity disorder (ADHD), schizophrenia, and addiction.
Mécanisme D'action
2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone acts as a selective antagonist of the dopamine D4 receptor. The dopamine D4 receptor is primarily located in the prefrontal cortex, an area of the brain that is involved in cognitive processes such as attention, working memory, and decision-making. By blocking the dopamine D4 receptor, 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone modulates the activity of the prefrontal cortex, leading to improvements in cognitive function and reductions in symptoms of neurological disorders.
Biochemical and Physiological Effects:
2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone has been shown to have a number of biochemical and physiological effects. In animal models, 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone has been found to increase the release of dopamine in the prefrontal cortex, an effect that is thought to underlie its cognitive-enhancing properties. 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone has also been shown to reduce the activity of the mesolimbic dopamine system, a brain pathway that is involved in addiction and reward processing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone is its selectivity for the dopamine D4 receptor, which allows for more targeted studies of the receptor's role in various neurological disorders. However, one limitation of 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone is its poor solubility in water, which can make it difficult to administer in animal studies.
Orientations Futures
There are a number of future directions for research on 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone. One area of interest is the potential use of 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone in treating other neurological disorders, such as depression and anxiety. Another area of interest is the development of more water-soluble analogs of 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone, which would improve its administration in animal studies. Finally, further studies are needed to fully understand the mechanism of action of 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone and its potential therapeutic applications in humans.
Méthodes De Synthèse
The synthesis of 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone involves the reaction of 2,3-dihydro-1-benzofuran with 3,3-dimethylmorpholine and methanesulfonyl chloride. The resulting product is then treated with lithium aluminum hydride to yield the final compound.
Applications De Recherche Scientifique
2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological disorders. In ADHD, 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone has been shown to improve cognitive performance and reduce hyperactivity in animal models. In schizophrenia, 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone has been found to reduce the positive symptoms of the disease, such as hallucinations and delusions. In addiction, 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
2,3-dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2)10-18-8-7-16(15)14(17)13-9-11-5-3-4-6-12(11)19-13/h3-6,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSXDUWALDYLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2CC3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[(1-propan-2-ylimidazol-2-yl)methyl]-1,4-diazepane-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7554076.png)
![[4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7554090.png)
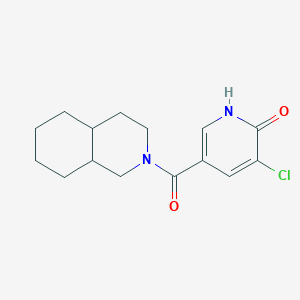
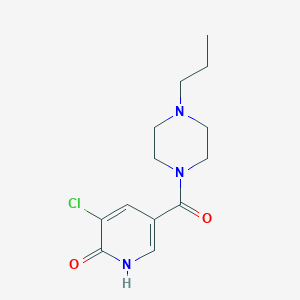
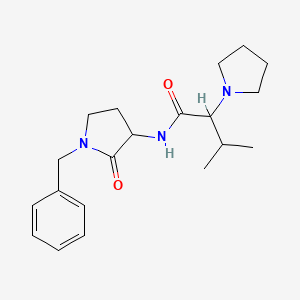
![1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide](/img/structure/B7554103.png)
![Imidazo[1,2-a]pyridin-2-yl-[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7554131.png)
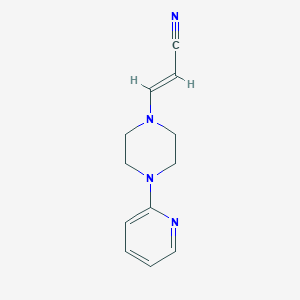
![[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7554133.png)
![2-Methyl-5-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7554140.png)
![1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7554147.png)
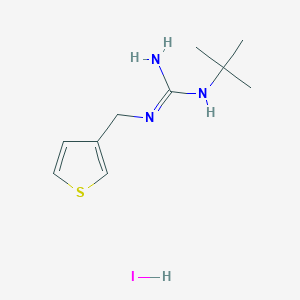
![2-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B7554160.png)
